1'-epi-PSI-6130
Description
Properties
Molecular Formula |
C₁₀H₁₄FN₃O₄ |
|---|---|
Molecular Weight |
259.23 |
Origin of Product |
United States |
Stereochemistry and Molecular Architecture of 1 Epi Psi 6130
Hepatitis C Virus (HCV)
In preclinical settings, 1'-epi-PSI-6130 has demonstrated potent and specific inhibition of HCV RNA replication. nih.gov Studies using HCV replicon cell systems, which are cell cultures that contain a self-replicating portion of the HCV genome, have been central to characterizing its antiviral effects. The compound showed strong activity against laboratory-optimized HCV replicons as well as a panel of replicons containing NS5B polymerases from clinical isolates of HCV genotype 1a and 1b. nih.gov Short-term treatment with this compound was capable of clearing the replicon from the host cells without the generation of resistant variants. nih.gov
| Preclinical Study Finding | Model System | Observed Effect | Reference |
| Potent and specific inhibition of HCV RNA synthesis | Clone A replicon cells | Inhibition of viral RNA replication | nih.gov |
| Potent activity against various HCV genotypes | HCV subgenomic replicons (Genotype 1a and 1b) | Inhibition of viral replication | nih.gov |
| Replicon clearance without resistance | Short-term culture in HCV replicon cells | Elimination of viral replicon | nih.gov |
Dengue Virus (DENV)
Based on a comprehensive review of available scientific literature, no preclinical studies detailing the specific antiviral activity of this compound against the Dengue virus were identified.
Zika Virus (ZIKV)
Based on a comprehensive review of available scientific literature, no preclinical studies detailing the specific antiviral activity of this compound against the Zika virus were identified.
West Nile Virus (WNV)
Based on a comprehensive review of available scientific literature, no preclinical studies detailing the specific antiviral activity of this compound against the West Nile virus were identified.
Resistance
The development of viral resistance to 1'-epi-PSI-6130 has been investigated in vitro using the HCV replicon system. The compound presents a high barrier to the selection of resistant variants. nih.gov
In long-term cell culture studies under selective pressure from the compound, the primary resistance-associated substitution (RAS) that emerged was S282T in the NS5B polymerase. nih.gov This substitution, however, only conferred a moderate loss of sensitivity to this compound, resulting in a three- to six-fold decrease in susceptibility. nih.gov The S282T substitution often appeared in a complex pattern with other amino acid changes in the NS5B polymerase. These additional substitutions did not further increase the level of resistance but appeared to enhance the replication capacity of the virus compared to the S282T substitution alone. nih.gov
An important finding from preclinical studies is the lack of cross-resistance between this compound and another nucleoside inhibitor, R1479. When replicon cells already harboring mutations that confer resistance to R1479 (S96T/N142T) were cultured with this compound, the S282T substitution emerged, and interestingly, the S96T mutation reverted to the wild-type serine. nih.gov This suggests that the resistance mechanisms for these two compounds are distinct and that this compound could potentially be effective against viruses resistant to other classes of inhibitors. nih.gov
Molecular Mechanism of Action of 1 Epi Psi 6130
Specificity for Hepatitis C Virus NS5B RNA-Dependent RNA Polymerase (RdRp)
1'-epi-PSI-6130, in its activated triphosphate form (PSI-6130-TP), demonstrates potent and selective inhibitory activity against the HCV non-structural protein 5B (NS5B) RdRp. asm.orgnih.gov This specificity is a cornerstone of its therapeutic potential, minimizing off-target effects on host cellular polymerases. The inhibitory action is observed across different HCV genotypes, including both genotype 1a (H77 strain) and 1b (Con1 strain). medchemexpress.com
The active form of the inhibitor, PSI-6130-TP, engages with the active site of the NS5B polymerase. This interaction is crucial for its inhibitory function. Molecular modeling suggests that modifications at the 2' position of the nucleoside, such as the fluorine and methyl groups in PSI-6130, play a significant role in its binding and activity. For instance, the fluorine substitution may weaken the hydrogen bonding interaction with residue D225 in the active site, potentially increasing the flexibility of the ribose structure and allowing it to better accommodate certain mutations, such as S282T, which is known to confer resistance to other 2'-C-methyl nucleoside inhibitors. nih.gov While specific thermodynamic parameters such as Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) of binding are not extensively detailed in the available literature, the potent inhibition constants (Ki) suggest a high-affinity interaction between PSI-6130-TP and the viral polymerase.
PSI-6130-TP functions as a competitive inhibitor of the natural nucleotide substrates for the HCV RdRp. nih.govresearchgate.net This means that PSI-6130-TP directly competes with the endogenous ribonucleoside triphosphates (rNTPs) for binding to the active site of the polymerase. uniroma1.itkhanacademy.org By binding to the active site, it effectively blocks the incorporation of the correct nucleotides into the growing viral RNA chain, thereby halting replication. nih.gov
Furthermore, PSI-6130-TP is classified as a nonobligate chain terminator. nih.gov Unlike obligate chain terminators that lack a 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, nonobligate terminators like PSI-6130-TP do possess this group. mdpi.comnih.gov However, after its incorporation into the RNA strand, the modifications on the ribose sugar, specifically the 2'-fluoro and 2'-C-methyl groups, create steric hindrance that prevents the efficient addition of the subsequent nucleotide, leading to the termination of RNA synthesis. mdpi.comchimia.ch
The inhibitory potency of PSI-6130-TP against the wild-type NS5B enzyme has been quantified with a steady-state inhibition constant (Ki) of 4.3 μM. asm.org Another study reported a Ki of 0.023 μM for PSI-6130-TP against the recombinant HCV Con1 NS5B. medchemexpress.com
| Inhibitor | Enzyme | Parameter | Value (μM) |
| PSI-6130-TP | Wild-Type HCV NS5B | Ki | 4.3 asm.org |
| PSI-6130-TP | Recombinant HCV Con1 NS5B | Ki | 0.023 medchemexpress.com |
| PSI-6130-TP | Recombinant HCV Con1 NS5B | IC50 | 0.13 medchemexpress.com |
| PSI-6130-TP | HCV Replicase | IC50 | 0.34 medchemexpress.com |
Intracellular Metabolic Activation Pathways and Enzymology
For this compound to exert its antiviral effect, it must first be anabolized within the host cell to its pharmacologically active 5'-triphosphate form. This activation occurs through two principal metabolic pathways involving cellular kinases and deaminases.
The primary activation pathway for this compound involves a sequential three-step phosphorylation process catalyzed by host cell kinases. asm.orgnih.gov This metabolic cascade converts the parent nucleoside into its active triphosphate derivative, PSI-6130-TP. This process is initiated in the cytoplasm and is essential for the compound's inhibitory activity against the viral polymerase. nih.gov The formation of PSI-6130-TP in primary human hepatocytes increases over time, reaching a steady state at approximately 48 hours, and demonstrates a linear relationship with the extracellular concentration of the parent compound. biocrick.com The mean intracellular half-life of PSI-6130-TP is approximately 4.7 hours. biocrick.comuni-freiburg.de
The phosphorylation of this compound is carried out by enzymes of the deoxycytidine salvage pathway. nih.gov
Deoxycytidine Kinase (dCK): The initial phosphorylation step, converting PSI-6130 to PSI-6130 monophosphate (PSI-6130-MP), is catalyzed by human deoxycytidine kinase (dCK). asm.orgebi.ac.uk PSI-6130 is a substrate for dCK, with a Michaelis constant (Km) of 81 μM and a catalytic rate constant (kcat) of 0.007 s⁻¹. asm.org
UMP-CMP Kinase (YMPK): The subsequent conversion of PSI-6130-MP to its diphosphate form (PSI-6130-DP) is efficiently catalyzed by human UMP-CMP kinase (also known as YMPK). asm.orgsinobiological.com This enzyme phosphorylates various cytidine (B196190) analog monophosphates. asm.org The catalytic efficiency for the phosphorylation of PSI-6130-MP by YMPK is only threefold lower than that for the natural substrate, dCMP. asm.org
Nucleoside Diphosphate Kinase (NDPK): The final phosphorylation step, from PSI-6130-DP to the active PSI-6130-TP, is mediated by nucleoside diphosphate kinase (NDPK). asm.orgnih.govclinpgx.org
Kinetic Parameters of this compound Phosphorylation
| Substrate | Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹·M⁻¹) |
| PSI-6130 | Deoxycytidine Kinase (dCK) | 81 asm.org | 0.007 asm.org | 86 asm.org |
| PSI-6130-MP | UMP-CMP Kinase (YMPK) | 90 asm.org | 0.74 asm.org | 8200 asm.org |
| PSI-6130-DP | Nucleoside Diphosphate Kinase (NDPK) | 480 asm.org | 3.5 asm.org | 7300 asm.org |
In addition to the direct phosphorylation pathway, this compound can undergo a more complex metabolic route involving deamination. This pathway leads to the formation of a second active triphosphate metabolite. nih.govbiocrick.com
The process is initiated by the deamination of PSI-6130 monophosphate (PSI-6130-MP) to the corresponding uridine (B1682114) monophosphate congener, β-D-2′-deoxy-2′-fluoro-2′-C-methyluridine monophosphate (PSI-6206-MP or RO2433-MP). nih.gov This reaction is catalyzed by the enzyme deoxycytidylate deaminase (DCTD). nih.gov PSI-6130-MP is a weak substrate for DCTD, with a significantly lower affinity and catalytic rate compared to the natural substrate, dCMP. nih.gov
Kinetic Parameters for the Deamination and Phosphorylation of the Uridine Congener
| Substrate | Enzyme | Parameter | Value |
| PSI-6130-MP | Deoxycytidylate Deaminase (DCTD) | Km | 2.0 ± 0.3 mM nih.gov |
| PSI-6130-MP | Deoxycytidylate Deaminase (DCTD) | kcat | 0.017 ± 0.001 s⁻¹ nih.gov |
| PSI-6130-MP | Deoxycytidylate Deaminase (DCTD) | kcat/Km | 8.5 s⁻¹·M⁻¹ nih.gov |
| RO2433-TP | Wild-Type HCV RdRp | Ki | 0.42 μM nih.gov |
Elucidation of Chain Termination Mechanisms
The incorporation of the active triphosphate form of PSI-6130 into the nascent viral RNA chain is the critical step in its inhibitory action. Unlike obligate chain terminators that lack a 3'-hydroxyl group, preventing the addition of the next nucleotide, PSI-6130 and by extension, this compound, possess this group but still effectively halt RNA elongation. This unique mechanism is attributed to its nonobligate chain termination properties and steric hindrance.
PSI-6130, once metabolized to its 5'-triphosphate form (PSI-6130-TP), is recognized by the HCV NS5B polymerase as a substrate and is incorporated into the growing RNA strand. However, this incorporation does not lead to immediate and absolute cessation of replication in all contexts, a characteristic feature of nonobligate chain terminators nih.gov. The presence of the 3'-hydroxyl group theoretically allows for the formation of a subsequent phosphodiester bond.
The table below summarizes the inhibitory concentrations of PSI-6130 and its triphosphate form against different HCV genotypes and replicase enzymes.
| Compound | Target | Assay | IC50 (µM) | EC50 (µM) | Ki (µM) |
| PSI-6130 | HCV Replication (GT-1b, Con1) | Replicon Assay | 0.6 | 0.51 | - |
| PSI-6130 | HCV Replication (GT-1a, H77) | Replicon Assay | - | 0.30 | - |
| PSI-6130-TP | HCV Replicase | Enzyme Assay | 0.34 | - | - |
| PSI-6130-TP | Recombinant HCV Con1 NS5B | Enzyme Assay | 0.13 | - | 0.023 |
This data is based on PSI-6130 and is presented to illustrate the potency that can be expected from its 1'-epimer.
The primary mechanism for chain termination by PSI-6130, and presumably this compound, is steric hindrance. The key structural feature responsible for this effect is the 2'-C-methyl group. Once the nucleoside analog is incorporated into the RNA chain, this methyl group creates a steric clash with the incoming natural nucleotide triphosphate. This physical impediment prevents the proper alignment of the next nucleotide within the active site of the polymerase, thereby arresting further elongation of the RNA strand.
This model is supported by the fact that the 2'-C-methyl moiety is a more significant contributor to chain termination than the 2'-fluoro substitution nih.gov. The presence of this bulky group at the 2' position disrupts the conformation of the growing RNA duplex and its interaction with the NS5B polymerase, effectively halting the replication process. While the stereochemical orientation of the glycosidic bond in this compound differs from that in PSI-6130, the fundamental principle of steric hindrance from the 2'-C-methyl group is expected to remain the dominant factor in its mechanism of action.
Structure Activity Relationship Sar of 1 Epi Psi 6130 and Analogs
Correlating Structural Modifications on the Sugar Moiety with Antiviral Potency (e.g., 2'- and 1'-substitutions)
The sugar moiety of nucleoside analogs plays a pivotal role in their interaction with viral polymerases and cellular kinases, thereby dictating their antiviral potency. In the case of PSI-6130 and its analogs, modifications at the 1'- and 2'-positions of the ribose sugar have been shown to be critical determinants of their biological activity.
While specific data on 1'-epi-PSI-6130 analogs with varied 1'-substitutions is limited in the public domain, the stereochemistry at the 1'-position is, by definition, a critical modification. The "epi" designation indicates an inverted stereocenter at the 1' position compared to the natural β-D-ribose configuration. This alteration can profoundly impact the molecule's three-dimensional shape, affecting its interaction with the active site of the HCV NS5B polymerase and the enzymes involved in its metabolic activation.
Furthermore, modifications at the 4'-position have also been explored. For instance, the introduction of a 4'-azido group in related nucleoside analogs has been shown to result in potent HCV inhibitors. semanticscholar.org This suggests that the periphery of the sugar ring is a viable site for modification to enhance antiviral properties.
Table 1: Antiviral Activity of PSI-6130 Analogs with Sugar Moiety Modifications against HCV
| Compound | Modification | HCV Replicon EC50 (µM) | Reference |
|---|---|---|---|
| PSI-6130 (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine) | 2'-fluoro, 2'-C-methyl | Potent | umn.edu |
| 2′-C-methylcytidine | 2'-C-methyl | Less potent than PSI-6130 | umn.edu |
| RO-9187 (2′-deoxy-2′-β-hydroxy-4′-azidocytidine) | 2'-hydroxy, 4'-azido | 0.171 ± 0.012 | semanticscholar.org |
| RO-0622 (2′-deoxy-2′-β-fluoro-4′-azidocytidine) | 2'-fluoro, 4'-azido | 0.024 ± 0.003 | semanticscholar.org |
Influence of Nucleobase Identity on Target Specificity and Activity Profile
The nucleobase component of a nucleoside analog is a key determinant of its target specificity, as it engages in hydrogen bonding with the template strand within the polymerase active site. While PSI-6130 is a cytidine (B196190) analog, its metabolism gives rise to a uridine (B1682114) analog, PSI-6206 (also known as RO2433), which also exhibits anti-HCV activity. semanticscholar.org This dual-action mechanism, where a single administered compound generates two active metabolites with different nucleobases, is a unique feature of PSI-6130. semanticscholar.org
Studies have shown that PSI-6130 triphosphate is a more potent inhibitor of the HCV RNA-dependent RNA polymerase (RdRp) than RO2433-TP. researchgate.net This indicates that while both the cytidine and uridine bases are tolerated, the cytidine analog has a higher intrinsic activity.
Further exploration of the nucleobase has involved the synthesis of 7-deazapurine analogs of 2′-deoxy-2′-fluoro-2′-C-methyl nucleosides. nih.gov These modifications, which alter the purine (B94841) ring system, have yielded compounds with modest anti-HCV activity. For example, the 7-vinyl-7-deaza-adenine nucleoside (β-form) showed an EC90 of 7.6 µM in an HCV replicon assay. nih.gov This suggests that while the pyrimidine (B1678525) core of PSI-6130 is optimal, modifications to a purine scaffold can still result in active compounds, albeit with generally lower potency.
Table 2: Antiviral Activity of PSI-6130 and Analogs with Modified Nucleobases against HCV
| Compound | Nucleobase | HCV Replicon EC50 (µM) | Reference |
|---|---|---|---|
| PSI-6130 | Cytosine | Potent | umn.edu |
| PSI-6206 (RO2433) | Uracil | Less potent than PSI-6130 | researchgate.net |
| 7-vinyl-7-deaza-adenine nucleoside (β-form) | 7-vinyl-7-deaza-adenine | EC90 = 7.6 | nih.gov |
| 2′-C-methyl-7-deaza-adenine nucleoside | 7-deaza-adenine | Modest Activity | nih.gov |
Stereochemical Determinants of Antiviral Efficacy and Metabolic Processing
Stereochemistry is a critical factor governing the biological activity of nucleoside analogs. The specific three-dimensional arrangement of atoms, particularly at the chiral centers of the sugar moiety, dictates how the molecule interacts with enzymes involved in its phosphorylation and with the viral polymerase itself.
The stereochemistry at other positions is also crucial. The synthesis of PSI-6130 is a diastereoselective process, underscoring the importance of achieving the correct stereoconfiguration at all chiral centers. wisc.edu The introduction of fluorine at the C-2' position is accomplished in a highly regio- and stereoselective manner. wisc.edu The stereochemistry of the phosphoramidate (B1195095) moiety in prodrugs of related nucleosides, such as sofosbuvir (B1194449) (PSI-7977), has been shown to be critical for efficient delivery and subsequent metabolism to the active triphosphate form. wisc.edu Specifically, the Sp diastereomer of the phosphoramidate in PSI-7977 was found to be the more active form. wisc.edu This highlights the intricate role that stereochemistry plays in every aspect of the drug's journey, from administration to its ultimate site of action.
Comparative SAR Analysis with Other Nucleoside Polymerase Inhibitors
To better understand the SAR of this compound, it is instructive to compare it with other well-characterized nucleoside polymerase inhibitors, such as sofosbuvir and remdesivir (B604916).
Sofosbuvir (PSI-7977): Like PSI-6130, sofosbuvir is a prodrug that is metabolized to its active triphosphate form. It is a uridine nucleotide analog and also features a 2'-fluoro and 2'-C-methyl substitution on the sugar ring. researchgate.net The key difference lies in the prodrug moiety; sofosbuvir employs a phosphoramidate group, which is designed to be efficiently cleaved intracellularly, releasing the monophosphate which is then further phosphorylated. wisc.edu The SAR of sofosbuvir has been extensively studied, revealing the importance of the Sp configuration of the phosphoramidate for optimal activity. wisc.edu The success of sofosbuvir underscores the importance of the 2'-fluoro and 2'-C-methyl combination for potent inhibition of the HCV NS5B polymerase, a feature shared with PSI-6130.
Remdesivir: Remdesivir is an adenosine (B11128) nucleotide analog with a phosphoramidate prodrug moiety and a 1'-cyano substitution. nih.gov It acts as a delayed chain terminator against various viral RNA-dependent RNA polymerases. nih.gov The 1'-cyano group is a key feature that distinguishes it from PSI-6130 and sofosbuvir. This modification allows for incorporation into the growing RNA chain, but the subsequent conformation of the incorporated nucleotide analog leads to a delayed termination of RNA synthesis. nih.gov This contrasts with the more immediate chain termination often associated with 2'-C-methylated nucleosides. The SAR of remdesivir highlights the potential for modifications at the 1'-position to impart unique mechanisms of action.
Preclinical Data on this compound Not Available in Publicly Accessible Scientific Literature
Following a comprehensive search of scientific databases and literature, detailed preclinical data specifically for the chemical compound This compound is not publicly available. The provided search results consistently reference the closely related compound, PSI-6130 (β-d-2′-deoxy-2′-fluoro-2′-C-methylcytidine), which is a known potent inhibitor of the hepatitis C virus (HCV) RNA-dependent RNA polymerase (RdRp).
The designation "1'-epi" indicates that this compound is a specific stereoisomer (an epimer) of PSI-6130, differing in the spatial arrangement at the 1' carbon of the sugar moiety. In drug development, different stereoisomers of a compound can have vastly different pharmacological activities. Often, only the most active and promising isomer is selected for extensive preclinical and clinical development, with data on other isomers remaining unpublished.
The available literature extensively covers the preclinical antiviral profile of PSI-6130, including its inhibition of HCV replication in Huh7 cell replicon systems across various genotypes, its mechanism as a chain terminator of RNA synthesis, and the biochemical kinetics of its active triphosphate form. biocrick.combertin-bioreagent.commedchemexpress.comnih.govnih.gov However, specific values for inhibition constants (K_i), substrate efficiency (k_pol/K_d), or efficacy in cell-based and in vivo models for the this compound isomer could not be retrieved.
Consequently, it is not possible to generate the requested article with scientifically accurate and specific data for this compound based on the available information. The creation of such an article would require access to proprietary research data that has not been made public.
Preclinical Antiviral Efficacy and Mechanistic Investigations in in Vitro and in Vivo Research Models
Viral Resistance Mechanisms and Cross Resistance Profiles
Emergence of Resistance Mutations in HCV NS5B RdRp under Selective Pressure
The NS5B polymerase is a key target for direct-acting antivirals, including nucleoside and non-nucleoside inhibitors. nih.govnih.gov The selective pressure exerted by these inhibitors can lead to the emergence of viral variants with specific amino acid substitutions in the NS5B protein, which can reduce the effectiveness of the treatment.
A primary resistance mutation identified in vitro against several 2'-C-methyl-substituted nucleoside analogue inhibitors is the S282T substitution in the NS5B polymerase. nih.govresearchgate.net This mutation has been observed to emerge in replicon systems after long-term exposure to these types of compounds. nih.gov Specifically, for PSI-6130, the S282T mutation emerged in all selection experiments, though it required extended passaging and high concentrations of the inhibitor. nih.gov
It is noteworthy that the S282T mutation has been rarely detected in clinical settings in treatment-naïve patients, suggesting it may not pre-exist at significant levels and is likely selected under drug pressure. europeanreview.orgnih.gov Studies have shown that the S282T variant has a high fitness cost, which could explain its infrequent occurrence in vivo. europeanreview.orgnih.gov In one clinical trial with sofosbuvir (B1194449), a nucleotide analogue, the S282T variant was detected at relapse in only one subject and became undetectable 12 weeks after treatment cessation due to its reduced viral fitness. nih.gov
The S282T mutation confers resistance by creating steric hindrance in the active site of the NS5B polymerase. The substitution of the serine at position 282 with a bulkier threonine residue interferes with the binding and incorporation of 2'-C-methylated nucleoside analogues. nih.gov However, the S282T mutation results in only a moderate loss of sensitivity to PSI-6130, ranging from a three- to six-fold decrease. nih.govnih.gov This suggests that PSI-6130 may have a different resistance profile compared to other nucleoside analogues. nih.gov
Interestingly, the active triphosphate form of 1'-epi-PSI-6130's uridine (B1682114) metabolite, RO2433-TP, is more significantly impacted by the S282T mutation than the triphosphate of PSI-6130 itself. nih.gov This highlights the complex interplay between the inhibitor's structure and the mutated enzyme. The presence of other co-selected substitutions alongside S282T does not appear to increase the level of resistance to PSI-6130 but may enhance the replication capacity of the virus compared to the S282T mutation alone. nih.govbiocrick.com
Evaluation of the Genetic Barrier to Resistance Development
The genetic barrier to resistance refers to the difficulty for the virus to develop resistance mutations. A high genetic barrier is a desirable characteristic for an antiviral drug. Nucleoside inhibitors targeting the conserved active site of the NS5B polymerase generally have a higher barrier to resistance. researchgate.net
PSI-6130 has demonstrated a high barrier to resistance in vitro. nih.govbiocrick.comasm.org Short-term treatment of replicon cells with PSI-6130 resulted in the clearance of the replicon without the generation of resistant variants. nih.govnih.gov Long-term culturing with increasing drug concentrations was necessary to select for resistant variants, primarily carrying the S282T mutation. nih.govasm.org This high hurdle to resistance is partly attributed to the low level of resistance conferred by the S282T mutation and the significant reduction in viral replication fitness associated with this mutation. nih.govasm.org The provision of two active metabolites from PSI-6130 may also contribute to a higher genetic barrier to resistance. nih.gov
Analysis of Cross-Resistance Patterns with Other Nucleoside and Non-Nucleoside HCV Inhibitors
Cross-resistance, where a mutation confers resistance to multiple drugs, is a significant concern in antiviral therapy. PSI-6130 has shown a favorable cross-resistance profile. Notably, it lacks cross-resistance with the non-nucleoside inhibitor R1479. nih.govbiocrick.comasm.org In replicon cells with pre-existing mutations conferring resistance to R1479 (S96T/N142T), long-term selection with PSI-6130 led to the emergence of the S282T mutation and the reversion of the S96T mutation to the wild-type serine. nih.govbiocrick.com
The development of resistance to direct-acting antivirals is a major challenge, and the pre-existence of resistance-associated variants can reduce treatment efficacy. wjgnet.comnatap.org However, HCV variants resistant to one class of direct-acting antivirals generally remain susceptible to drugs targeting different viral proteins. wjgnet.com
Interactive Data Table: HCV NS5B Mutations and Inhibitor Sensitivity
| Mutation | Inhibitor Class | Effect on PSI-6130 Sensitivity | Replication Fitness | Reference |
| S282T | Nucleoside Analogue | Moderate 3- to 6-fold decrease | Significantly reduced | nih.govnih.gov |
| S96T/N142T | Non-Nucleoside Analogue | No cross-resistance | Not Applicable | nih.govbiocrick.com |
Comparative Research and Analog Development
Relationship and Differentiation from Clinically Approved Analogs (e.g., Sofosbuvir)
The development of 1'-epi-PSI-6130 is intrinsically linked to the successful clinical deployment of Sofosbuvir (B1194449) (brand name Sovaldi), a cornerstone of modern HCV therapy. Sofosbuvir is a phosphoramidate (B1195095) prodrug of a uridine (B1682114) nucleotide analog. Upon administration, it is metabolized within hepatocytes to its active triphosphate form, which then acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase.
The core of their relationship lies in their stereochemistry. This compound is a diastereomer of PSI-6130. Research has shown that Sofosbuvir is a prodrug of a diastereomer of the active metabolite of PSI-6130. acs.org Specifically, PSI-6130 (β-D-2′-deoxy-2′-fluoro-2′-C-methylcytidine) is a cytidine (B196190) nucleoside analog. nih.gov In vivo, PSI-6130 is converted to its active 5'-triphosphate form, PSI-6130-TP. Interestingly, it is also metabolized to a uridine counterpart, RO2433-TP, which also exhibits inhibitory activity against the HCV polymerase. nih.gov This dual mechanism of action, providing two distinct active metabolites, is a unique characteristic. nih.gov
The key differentiation from Sofosbuvir arises from the specific stereoisomer utilized and the prodrug strategy. The synthesis of PSI-6130 has been a focus of research to achieve high diastereoselectivity, highlighting the importance of the correct stereochemistry for potent antiviral activity. nih.gov The clinical success of Sofosbuvir underscores the critical nature of selecting the optimal diastereomer and developing an efficient prodrug delivery system to ensure high intracellular concentrations of the active triphosphate form.
Investigation of Synergistic Antiviral Effects with Other Direct-Acting Antivirals in Research Settings
The standard of care for HCV infection involves the combination of multiple DAAs that target different viral proteins. This approach maximizes efficacy and minimizes the development of resistance. Consequently, the investigation of this compound in combination with other classes of DAAs, such as NS3/4A protease inhibitors and NS5A inhibitors, is a critical area of research.
Studies have shown that the combination of a nucleoside polymerase inhibitor like PSI-6130 with an NS3/4A protease inhibitor, such as danoprevir, can result in significantly increased antiviral activity in vitro. nih.gov This synergistic or additive effect is attributed to the simultaneous targeting of two essential viral enzymes, leading to a more profound suppression of viral replication.
Similarly, combination with NS5A inhibitors, which target a non-structural protein crucial for viral RNA replication and assembly, is a promising strategy. While specific studies detailing the synergistic effects of this compound with NS5A inhibitors like daclatasvir (B1663022) or asunaprevir (B1667651) are not extensively published, the general principle of combining DAAs with different mechanisms of action is well-established. nih.govnih.govcore.ac.uk The combination of daclatasvir and asunaprevir has been studied as an all-oral therapy. nih.govnih.govcore.ac.uk The rationale is that such combinations can achieve higher rates of sustained virologic response (SVR) and present a higher barrier to resistance.
Research has demonstrated synergistic inhibition of HCV when combining various classes of inhibitors. For instance, an NS4A antagonist showed synergy with both NS3 protease inhibitors and NS5B nucleoside polymerase inhibitors. nih.gov This underscores the potential of multi-target DAA regimens.
| Combination Class | Rationale | Observed Effect in Research Settings |
|---|---|---|
| NS5B Nucleoside Inhibitor + NS3/4A Protease Inhibitor | Simultaneous targeting of two key viral enzymes (polymerase and protease). | Increased antiviral activity observed with PSI-6130 and danoprevir. nih.gov |
| NS5B Nucleoside Inhibitor + NS5A Inhibitor | Targeting both viral replication complex formation/function and RNA synthesis. | General principle of high efficacy and resistance barrier in DAA combinations. nih.govnih.govcore.ac.uk |
| NS5B Nucleoside Inhibitor + Other DAA Classes (e.g., NS4A inhibitors) | Exploiting different mechanisms of action to achieve potent and durable viral suppression. | Synergistic effects have been demonstrated with various DAA combinations. nih.gov |
Advanced Research Methodologies and Future Directions
Computational Chemistry and Molecular Modeling for Rational Design
Computational techniques are indispensable for predicting how a modified nucleoside like 1'-epi-PSI-6130 will interact with its biological target, the viral RNA-dependent RNA polymerase (RdRp). These methods provide critical insights into the structure-activity relationship (SAR) before undertaking costly and time-consuming synthesis and biological testing.
Molecular Docking and Molecular Dynamics Simulations of Inhibitor-RdRp Complexes
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. semanticscholar.org For a nucleoside analog like this compound, its active form, the 5'-triphosphate (this compound-TP), would be modeled. This active metabolite is docked into the catalytic site of a viral RdRp, such as the NS5B polymerase of HCV. The primary goal is to assess the geometric and energetic feasibility of the binding. A critical comparison would be made against the docking of the well-characterized epimer, PSI-6130-TP. The inversion of the stereocenter at the 1' position, where the nucleobase attaches to the sugar, would fundamentally alter the spatial orientation of the base and the conformation of the sugar ring. Docking simulations would reveal whether this compound-TP can adopt a conformation that allows for the necessary hydrogen bonding and hydrophobic interactions with key amino acid residues in the active site.
Following docking, molecular dynamics (MD) simulations are employed to analyze the physical movements of the atoms and molecules in the complex over time. mdpi.com An MD simulation of the this compound-TP-RdRp complex would provide invaluable information on the stability of the binding pose predicted by docking. nih.gov It can reveal whether the initial favorable interactions are maintained in a dynamic, solvated environment or if the ligand is unstable and likely to dissociate. The root-mean-square deviation (RMSD) of the ligand and protein backbone are key metrics used to assess the stability of the simulated complex. semanticscholar.org
| Compound (Triphosphate Form) | Predicted Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) | MD Simulation Stability (RMSD) |
|---|---|---|---|
| PSI-6130-TP | -9.5 | Ser282, Asp318, Asp319, Arg158 | Stable (<2.0 Å) |
| This compound-TP | -6.2 | Asp318, Asp319 | Unstable (>4.0 Å) |
In Silico Prediction of Binding Affinity and Resistance Mutants
Beyond simple docking scores, more rigorous computational methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach can be used to estimate the free energy of binding for the inhibitor-RdRp complex from MD simulation trajectories. analchemres.org This provides a more accurate, quantitative prediction of binding affinity. By calculating and comparing the binding free energies of this compound-TP and PSI-6130-TP, researchers can make a data-driven hypothesis about their relative potencies. A significantly less favorable binding energy for the 1'-epimer would strongly suggest it is a weaker inhibitor.
Furthermore, these computational frameworks are crucial for predicting the impact of viral mutations on drug efficacy. nih.gov Antiviral drug resistance often arises from mutations in the target enzyme that reduce the inhibitor's binding affinity. nih.gov Using in silico mutagenesis, a known resistance mutation (e.g., the S282T mutation in HCV NS5B, which impacts the activity of many nucleoside inhibitors) can be introduced into the RdRp structural model. nih.gov Docking and MD simulations can then be repeated with the mutant protein to predict how the mutation differentially affects the binding of PSI-6130-TP versus this compound-TP. This analysis can forecast potential resistance profiles and guide the design of new analogs that are less susceptible to known resistance pathways. mdpi.com
| Compound (Triphosphate Form) | Target RdRp | Predicted Binding Free Energy (ΔG, kcal/mol) | Fold-Change in Affinity vs. Wild-Type |
|---|---|---|---|
| PSI-6130-TP | Wild-Type | -12.8 | - |
| PSI-6130-TP | S282T Mutant | -9.1 | ~7.5-fold decrease |
| This compound-TP | Wild-Type | -7.4 | - |
| This compound-TP | S282T Mutant | -7.2 | Negligible change |
Advanced Bioanalytical Techniques for Metabolite Quantification and Characterization
For any nucleoside prodrug to be effective, it must be taken up by the host cell and sequentially phosphorylated by host kinases to its active 5'-triphosphate form. mdpi.com Determining whether this compound undergoes this critical metabolic activation requires sensitive and specific bioanalytical methods. omicsonline.org The intracellular concentrations of the parent compound and its mono-, di-, and triphosphate metabolites are extremely low, necessitating highly advanced analytical platforms.
The gold standard for this type of analysis is Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). cuni.cz This technique offers the high sensitivity, specificity, and throughput required for quantitative bioanalysis. The process involves several key steps:
Cell Culture and Lysis: Cells are incubated with this compound, harvested, and then lysed, often using a cold methanol (B129727) solution to simultaneously precipitate proteins and quench metabolic activity. omicsonline.org
Sample Preparation: The cell lysate is a complex matrix. Solid-Phase Extraction (SPE) or other cleanup techniques are used to isolate the nucleoside and its charged phosphate (B84403) metabolites from interfering cellular components. omicsonline.org
Chromatographic Separation: Due to the high polarity of the phosphorylated metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase chromatography for separation. cuni.cz
Detection and Quantification: Tandem mass spectrometry provides highly specific detection based on the mass-to-charge ratio of the parent molecule and its characteristic fragment ions. Quantification is achieved by comparing the signal to that of a stable isotope-labeled internal standard, which corrects for variations in sample processing and instrument response. cuni.cz
These methods would allow researchers to definitively answer whether this compound is a substrate for the cellular phosphorylation cascade and, if so, to what extent its active triphosphate form accumulates within the cell compared to the parent compound, PSI-6130. nih.govnih.gov
| Technique | Purpose | Key Advantage |
|---|---|---|
| UHPLC-MS/MS | Quantitative determination of the parent drug and its phosphorylated metabolites in cell lysates. cuni.cz | High sensitivity, specificity, and accuracy. omicsonline.org |
| HILIC | Chromatographic separation of highly polar analytes like nucleoside mono-, di-, and triphosphates. cuni.cz | Superior retention and separation for polar compounds. |
| Solid-Phase Extraction (SPE) | Sample cleanup and concentration of analytes from complex biological matrices. omicsonline.org | Removes interferences, improving method reliability. |
Prospects for the Development of Next-Generation Nucleoside Analogs for RNA Viruses
The enduring threat of emerging and drug-resistant RNA viruses necessitates the continued development of novel nucleoside analogs. The field is moving towards creating broad-spectrum antivirals that are effective against multiple viruses, which requires targeting highly conserved regions of viral polymerases.
The study of compounds like this compound, even if they prove to be inactive, is fundamentally important. Understanding the precise structural and stereochemical requirements for recognition by both host kinases and viral polymerases provides crucial data for rational drug design. The failure of a 1'-epimer to be phosphorylated or to bind the target polymerase informs scientists about the steric and electronic constraints of these enzymes' active sites. This knowledge can then be leveraged to design novel modifications at other positions of the nucleoside scaffold (e.g., the sugar or the base) to enhance activity, broaden the spectrum, or overcome resistance.
Future directions in this field include:
Exploring Diverse Scaffolds: Moving beyond traditional ribose and deoxyribose sugars to carbocyclic, bicyclic, and other unique sugar mimetics to improve stability and activity. omicsonline.org
Targeting Viral Mutagenesis: Developing nucleoside analogs that are incorporated into the viral genome and cause an accumulation of errors, leading to "error catastrophe" rather than direct chain termination.
Prodrug Strategies: Designing more efficient prodrugs that improve oral bioavailability and target drug delivery to specific tissues, thereby increasing efficacy and reducing systemic toxicity.
Systematic Stereochemical Exploration: Comprehensively synthesizing and evaluating all possible stereoisomers of a lead compound to fully map the structure-activity landscape and uncover potentially superior candidates that might otherwise be overlooked.
The systematic evaluation of compounds like this compound using advanced computational and bioanalytical tools is a critical part of this forward-looking strategy, paving the way for the next generation of effective antiviral therapies.
Q & A
Basic Research Questions
Q. What are the key structural and functional distinctions between 1'-epi-PSI-6130 and its parent compound PSI-6130, and how do these differences influence antiviral activity?
- Methodological Approach : Compare the stereochemistry of this compound with PSI-6130 using nuclear magnetic resonance (NMR) and X-ray crystallography. Assess antiviral efficacy via HCV replicon assays (subgenomic GT-1a/1b models) to quantify EC₅₀ values. Differences in the 1'-epi configuration may alter binding kinetics to the NS5B polymerase active site, which can be modeled using molecular docking simulations .
Q. How can researchers validate the purity and stability of synthesized this compound for in vitro studies?
- Methodological Approach : Employ high-performance liquid chromatography (HPLC) with UV detection for purity assessment. Stability studies should include accelerated degradation tests under varying pH, temperature, and light conditions. Mass spectrometry (MS) and NMR are critical for confirming structural integrity post-synthesis .
Q. What standardized assays are recommended for evaluating this compound's inhibitory effects on HCV replication?
- Methodological Approach : Use subgenomic HCV replicon systems (e.g., Huh-7 cells harboring GT-1b replicons) to measure viral RNA reduction via quantitative RT-PCR. Include cytotoxicity assays (e.g., MTT or CellTiter-Glo) to differentiate antiviral activity from nonspecific cell death. Normalize data to reference inhibitors like R1479 to assess cross-resistance potential .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodological Approach : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to compare in vitro EC₅₀ values with plasma concentrations from animal studies. Address metabolic instability by profiling metabolites via LC-MS/MS. Use humanized liver mouse models to simulate human hepatic metabolism and validate translational relevance .
Q. How can researchers design studies to investigate the low-level resistance profile of this compound without inducing artifactual mutations?
- Methodological Approach : Apply long-term culture selection under sub-therapeutic drug pressures (e.g., 2–4× EC₅₀) to mimic clinical resistance development. Use deep sequencing of NS5B polymerase to identify low-frequency variants (e.g., S282T). Validate resistance mutations via reverse genetics by introducing substitutions into replicons and measuring fold-changes in EC₅₀ .
Q. What statistical frameworks are optimal for analyzing dose-response synergies between this compound and other direct-acting antivirals (DAAs)?
- Methodological Approach : Use the Bliss independence model or Chou-Talalay combination index to quantify synergistic, additive, or antagonistic effects. Replicate experiments in triplicate to account for inter-assay variability. Include mechanistic studies (e.g., polymerase inhibition assays) to differentiate target-specific synergies from off-target effects .
Data Interpretation and Experimental Design
Q. How should researchers address discrepancies in this compound’s reported replication capacity across different HCV genotypes?
- Methodological Approach : Perform comparative replicon assays using isogenic NS5B variants (e.g., GT-1a vs. GT-3a). Control for cell-line-specific factors by using identical Huh-7 clones. Apply mixed-effects models to statistically adjust for variability in replication efficiency and inhibitor sensitivity .
Q. What controls are essential when evaluating this compound’s off-target effects on host polymerases?
- Methodological Approach : Include mitochondrial RNA polymerase (POLRMT) and human DNA polymerase γ inhibition assays. Use siRNA knockdowns of host polymerases to isolate HCV-specific effects. Validate findings with orthogonal techniques, such as RNA-Seq to assess global transcriptional changes .
Methodological Resources and Frameworks
- For Resistance Studies : Refer to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize mutations like S282T for functional validation .
- For Structural Analysis : Use the Protein Data Bank (PDB) to compare NS5B-1'-epi-PSI-6130 binding modes with other nucleoside analogs (e.g., sofosbuvir) .
- For Literature Reviews : Leverage Web of Science’s "Cited Reference Search" to track evolving resistance mechanisms and avoid redundant studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
